Synthesis and Properties of N-(4-Fluorophenyl)formamide: A Technical Guide
Synthesis and Properties of N-(4-Fluorophenyl)formamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-Fluorophenyl)formamide is a versatile synthetic intermediate with significant applications in the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the introduction of a fluorinated phenyl moiety, a common pharmacophore that can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of N-(4-Fluorophenyl)formamide. Detailed experimental protocols are provided to facilitate its preparation in a laboratory setting.
Physicochemical Properties
N-(4-Fluorophenyl)formamide is a white to off-white crystalline solid at room temperature.[1][3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of N-(4-Fluorophenyl)formamide
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO | [4] |
| Molecular Weight | 139.13 g/mol | [4] |
| CAS Number | 459-25-6 | [4] |
| Appearance | White to gray to red powder/crystal | [1][3] |
| Melting Point | 66-70 °C | [1][3] |
| Boiling Point | 278.5 °C at 760 mmHg | [4] |
| Density | 1.26 g/cm³ | [4] |
| Solubility | Soluble in organic solvents such as chloroform. | N/A |
| Purity | >98.0% (GC) | [3] |
Synthesis of N-(4-Fluorophenyl)formamide
The most common and straightforward method for the synthesis of N-(4-Fluorophenyl)formamide is the N-formylation of 4-fluoroaniline. This can be achieved using various formylating agents, with formic acid being one of the most widely used due to its availability and reactivity.
A general reaction scheme for the synthesis is as follows:
Caption: General reaction scheme for the synthesis of N-(4-Fluorophenyl)formamide.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(4-Fluorophenyl)formamide from 4-fluoroaniline and formic acid.
Materials:
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4-Fluoroaniline
-
Formic acid (98-100%)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
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Reflux condenser
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Dean-Stark apparatus (optional, for azeotropic removal of water)
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoroaniline (1 equivalent).
-
Addition of Reagents: To the flask, add an excess of formic acid (approximately 3-5 equivalents) and toluene as a solvent. The toluene facilitates the azeotropic removal of water, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess formic acid. Be cautious as carbon dioxide gas will be evolved.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-Fluorophenyl)formamide as a crystalline solid.
Caption: Experimental workflow for the synthesis and purification of N-(4-Fluorophenyl)formamide.
Spectral Data
The structure of N-(4-Fluorophenyl)formamide can be confirmed by various spectroscopic techniques.
Table 2: Spectral Data for N-(4-Fluorophenyl)formamide
| Technique | Data | Reference |
| ¹H NMR | (400 MHz, CDCl₃) δ: 8.48 (s, 1H), 7.41 (t, 2H), 7.28 (t, 1H), 7.17 (d, 2H). | [5] |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 162.39, 159.36, 139.90, 139.84, 127.31, 127.11, 127.07, 127.04, 127.00, 126.78, 126.45, 126.39, 126.35, 126.31, 126.28, 125.24, 125.18, 122.54, 122.48, 119.64, 117.87. | [5] |
| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching, and C-F stretching are expected. | N/A |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 139. | N/A |
Applications in Research and Development
N-(4-Fluorophenyl)formamide serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its applications include:
-
Pharmaceutical Development: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[1][6]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides, contributing to improved crop yields.[1][6]
-
Materials Science: It is employed in the creation of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1][6]
-
Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding to further the understanding of biochemical pathways.[1]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of N-(4-Fluorophenyl)formamide. The straightforward and efficient synthetic protocol, coupled with its versatile applications, underscores its importance as a key intermediate in various fields of chemical research and development. The provided data and methodologies are intended to support researchers in the facile preparation and characterization of this valuable compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. N-(4-Fluorophenyl)formamide | 459-25-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Formamide,N-(4-fluorophenyl)- | CAS#:459-25-6 | Chemsrc [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. Formamide(75-12-7) 13C NMR spectrum [chemicalbook.com]

